molecular formula C10H10BrF B8518224 4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene

4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene

Cat. No.: B8518224
M. Wt: 229.09 g/mol
InChI Key: JMCVOEQGNFKGDP-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromine atom, a fluorine atom, and a 2-methylprop-1-en-1-yl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene typically involves the halogenation of a suitable aromatic precursor followed by the introduction of the 2-methylprop-1-en-1-yl group. One common method involves the bromination of 2-fluorotoluene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromo-2-fluorotoluene is then subjected to a Friedel-Crafts alkylation reaction with isobutylene in the presence of a Lewis acid catalyst like aluminum chloride to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens in the presence of catalysts like iron(III) chloride.

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium alkoxides, and primary or secondary amines.

    Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and hydrogen gas with palladium on carbon for reduction.

Major Products Formed

    EAS Reactions: Products include nitro, sulfonyl, and halogenated derivatives of the original compound.

    Nucleophilic Substitution: Products include hydroxyl, alkoxy, and amino derivatives.

    Oxidation and Reduction: Products include quinones and dihydro derivatives.

Scientific Research Applications

4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity to these targets through halogen bonding and hydrophobic interactions. The 2-methylprop-1-en-1-yl group can further modulate the compound’s activity by influencing its steric and electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene is unique due to the combination of its halogen atoms and the 2-methylprop-1-en-1-yl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H10BrF

Molecular Weight

229.09 g/mol

IUPAC Name

4-bromo-2-fluoro-1-(2-methylprop-1-enyl)benzene

InChI

InChI=1S/C10H10BrF/c1-7(2)5-8-3-4-9(11)6-10(8)12/h3-6H,1-2H3

InChI Key

JMCVOEQGNFKGDP-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=C(C=C(C=C1)Br)F)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of (4-bromo-2-fluorobenzyl)triphenylphosphonium bromide (3.82 g) and potassium t-butoxide (786 mg) was stirred at room temperature for 30 minutes. Then acetone (1.0 ml) was added and the reaction mixture was heated at reflux for 40 hours. The mixture was filtered, and the filtrate was concentrated. The residue was dissolved in ethyl acetate, washed with water and brine, dried over magnesium sulfate and the solvent was evaporated. The residue was chromatographed on silica gel column eluting with hexane to give 1-(4-bromo-2-fluorophenyl)-2-methyl-1-propene (0.70 g) as an oil.
Name
(4-bromo-2-fluorobenzyl)triphenylphosphonium bromide
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
786 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of isopropyltriphenylphosphonium iodide (0.65 g, 1.5 mmol) in N,N-dimethylformamide (6 ml) was added slowly a solution of potassium t-butoxide (0.18 g, 1.6 mmol) in N,N-dimethylformamide (2 ml) at 0° C. with stirring, and the resulting mixture was stirred for 30 minutes. Furthermore, to the reaction mixture was added a solution of 4-bromo-2-fluorobenzaldehyde (0.20 g, 1.0 mmol) in N,N-dimethylformamide (2 ml) at the same temperature with stirring, and after raising the reaction temperature to room temperature, the resulting mixture was furthermore stirred for 1 hour. After stirring, a saturated aqueous solution of ammonium chloride (5 ml) was added to the reaction mixture to quench the reaction, and the resulting mixture was poured into water (20 ml) and extracted with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium chloride and dried over sodium sulfate. After filtration, the filtrate was evaporated in vacuo, and the crude product of the title compound thus obtained was purified by chromatography on a silica gel column using a mixed solvent of ethyl acetate and hexane (0:10 to 5:95) as the eluent to afford the title compound (0.19 g) in a yield of 82% as a colourless oily product.
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
82%

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